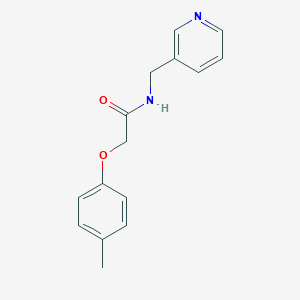![molecular formula C21H19BrN4O3S B240945 N-[3'-acetyl-5-bromo-1-(4-methylbenzyl)-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl]acetamide](/img/structure/B240945.png)
N-[3'-acetyl-5-bromo-1-(4-methylbenzyl)-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3'-acetyl-5-bromo-1-(4-methylbenzyl)-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl]acetamide is a chemical compound that has been synthesized for scientific research purposes. This compound has gained significant attention due to its potential applications in the field of medicine and biology.
Scientific Research Applications
N-[3'-acetyl-5-bromo-1-(4-methylbenzyl)-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl]acetamide has potential applications in various scientific research fields. It has been studied for its anticancer, antifungal, and antibacterial properties. Additionally, it has been investigated for its potential use in the treatment of neurodegenerative diseases and inflammation.
Mechanism of Action
The mechanism of action of N-[3'-acetyl-5-bromo-1-(4-methylbenzyl)-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl]acetamide is not fully understood. However, studies have suggested that it may exert its effects by inhibiting various enzymes and proteins involved in cellular processes such as DNA replication, cell division, and protein synthesis.
Biochemical and Physiological Effects:
Studies have shown that N-[3'-acetyl-5-bromo-1-(4-methylbenzyl)-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl]acetamide can induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of various fungi and bacteria, and reduce inflammation. Additionally, it has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One advantage of using N-[3'-acetyl-5-bromo-1-(4-methylbenzyl)-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl]acetamide in lab experiments is its potential to selectively target cancer cells while sparing normal cells. However, one limitation is that its mechanism of action is not fully understood, which makes it challenging to optimize its use in research.
Future Directions
There are several future directions for the research on N-[3'-acetyl-5-bromo-1-(4-methylbenzyl)-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl]acetamide. One direction is to further investigate its potential as an anticancer agent and to optimize its use in combination with other therapies. Another direction is to explore its potential as a treatment for neurodegenerative diseases and to study its mechanism of action in more detail. Additionally, future research could focus on developing more efficient synthesis methods for N-[3'-acetyl-5-bromo-1-(4-methylbenzyl)-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl]acetamide.
In conclusion, N-[3'-acetyl-5-bromo-1-(4-methylbenzyl)-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl]acetamide is a chemical compound that has potential applications in various scientific research fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential and optimize its use in research.
Synthesis Methods
The synthesis of N-[3'-acetyl-5-bromo-1-(4-methylbenzyl)-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl]acetamide involves the reaction of 5-bromo-1-(4-methylbenzyl)-1H-indole-2,3-dione with 2-amino-1,3,4-thiadiazole-5-carboxylic acid, followed by acetylation of the resulting compound. The final product is obtained after purification using column chromatography.
properties
Product Name |
N-[3'-acetyl-5-bromo-1-(4-methylbenzyl)-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl]acetamide |
|---|---|
Molecular Formula |
C21H19BrN4O3S |
Molecular Weight |
487.4 g/mol |
IUPAC Name |
N-[4-acetyl-5//'-bromo-1//'-[(4-methylphenyl)methyl]-2//'-oxospiro[1,3,4-thiadiazole-5,3//'-indole]-2-yl]acetamide |
InChI |
InChI=1S/C21H19BrN4O3S/c1-12-4-6-15(7-5-12)11-25-18-9-8-16(22)10-17(18)21(19(25)29)26(14(3)28)24-20(30-21)23-13(2)27/h4-10H,11H2,1-3H3,(H,23,24,27) |
InChI Key |
GCJIMLHJJLCMIS-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CN2C3=C(C=C(C=C3)Br)C4(C2=O)N(N=C(S4)NC(=O)C)C(=O)C |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=C(C=C(C=C3)Br)C4(C2=O)N(N=C(S4)NC(=O)C)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2,2-diphenyl-N-[(1S)-1-phenylethyl]acetamide](/img/structure/B240870.png)
![N-[3-(acetylamino)-4-methylphenyl]-2-thiophenecarboxamide](/img/structure/B240871.png)


![2-[4-(2-Bromobenzoyl)-1-piperazinyl]ethanol](/img/structure/B240879.png)
![4-[5-(3-{5-[4-(Acetyloxy)phenyl]-1,3,4-oxadiazol-2-yl}phenyl)-1,3,4-oxadiazol-2-yl]phenyl acetate](/img/structure/B240883.png)




![N'-[(E)-(6-chloro-1,3-benzodioxol-5-yl)methylidene]-2-(4-chlorophenoxy)acetohydrazide](/img/structure/B240894.png)
![2-(4-chlorophenoxy)-N-[(E)-(1-methyl-2-oxoindol-3-ylidene)amino]acetamide](/img/structure/B240895.png)
